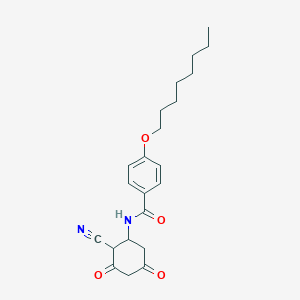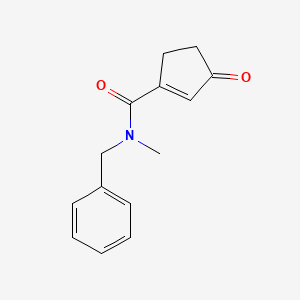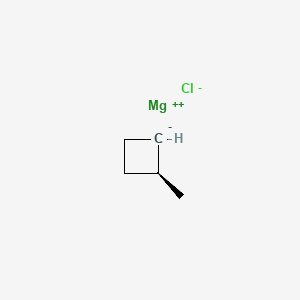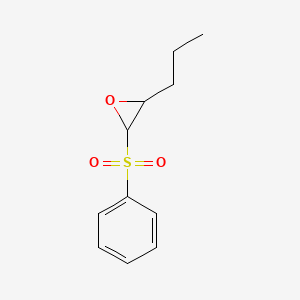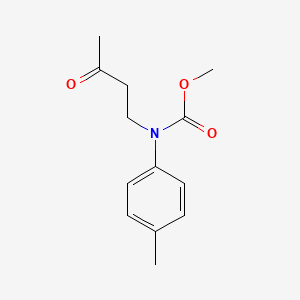
Carbamic acid, (4-methylphenyl)(3-oxobutyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (4-methylphenyl)(3-oxobutyl)-, methyl ester is a chemical compound with the molecular formula C13H17NO3. It is known for its unique structure, which includes a carbamate ester functional group. This compound is used in various scientific research applications due to its reactivity and potential biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-methylphenyl)(3-oxobutyl)-, methyl ester typically involves the reaction of 4-methylphenyl isocyanate with 3-oxobutyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react over a specified period. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the pure compound .
化学反応の分析
Types of Reactions
Carbamic acid, (4-methylphenyl)(3-oxobutyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Carbamic acid, (4-methylphenyl)(3-oxobutyl)-, methyl ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials.
作用機序
The mechanism of action of carbamic acid, (4-methylphenyl)(3-oxobutyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological effects. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester: This compound has a similar structure but different substituents, leading to different reactivity and applications.
Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester: Another similar compound with variations in the substituents.
Uniqueness
Carbamic acid, (4-methylphenyl)(3-oxobutyl)-, methyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
845618-98-6 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC名 |
methyl N-(4-methylphenyl)-N-(3-oxobutyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-10-4-6-12(7-5-10)14(13(16)17-3)9-8-11(2)15/h4-7H,8-9H2,1-3H3 |
InChIキー |
IQYCLBGBSOUBLV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(CCC(=O)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


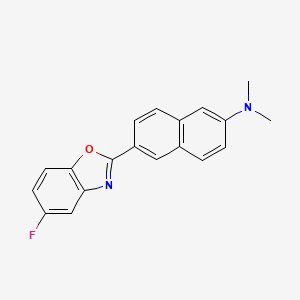
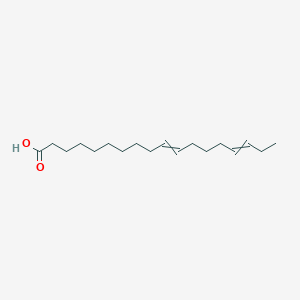
![Bis[(2-fluorophenyl)methyl]stannanone](/img/structure/B12538324.png)
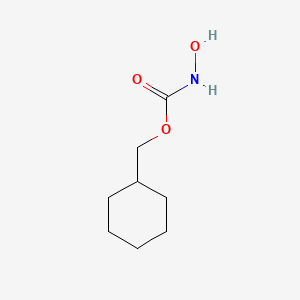
![Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12538334.png)
![Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12538340.png)
![4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline](/img/structure/B12538344.png)
![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone](/img/structure/B12538345.png)
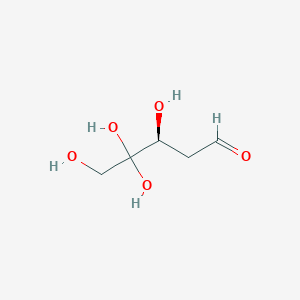
![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-](/img/structure/B12538376.png)
